Propargyl PEG4 NHS carbonate
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Overview
Description
Propargyl PEG4 NHS carbonate is a polyethylene glycol derivative that contains a propargyl group and an N-hydroxysuccinimide (NHS) carbonate group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Propargyl PEG4 NHS carbonate involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include multiple purification steps such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Propargyl PEG4 NHS carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The NHS carbonate group reacts with primary amines to form stable amide bonds.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in pH 7-9 buffers.
Click Chemistry: Copper catalysts and azide-containing compounds are used under mild conditions to facilitate the reaction.
Major Products Formed
Amide Bonds: Formed from the reaction with primary amines.
Triazole Linkages: Formed from the CuAAC reaction with azides.
Scientific Research Applications
Propargyl PEG4 NHS carbonate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for further chemical modifications.
Biology: Employed in bioconjugation to label proteins, peptides, and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Propargyl PEG4 NHS carbonate involves the formation of stable amide bonds through nucleophilic substitution reactions with primary amines. The propargyl group enables click chemistry reactions, allowing for the covalent attachment of biomolecules. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Azido PEG4 NHS carbonate: Contains an azido group instead of a propargyl group, used in similar bioconjugation applications.
Mal PEG4 NHS carbonate: Contains a maleimide group, used for thiol-reactive bioconjugation.
Uniqueness
Propargyl PEG4 NHS carbonate is unique due to its propargyl group, which allows for click chemistry reactions. This feature provides versatility in bioconjugation and the development of advanced materials, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO8/c1-2-5-19-6-7-20-8-9-21-10-11-22-14(18)23-15-12(16)3-4-13(15)17/h1H,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCQYMNHLATOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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